molecular formula C14H10BrFN2O3S B15212880 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 922718-28-3

7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione

Cat. No.: B15212880
CAS No.: 922718-28-3
M. Wt: 385.21 g/mol
InChI Key: CTCAMORNRUNPNI-UHFFFAOYSA-N
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Description

7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a bromine atom, a cyclopropyl group, a fluorine atom, and a methoxy group, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.

    Introduction of the isothiazole ring: This step involves the formation of the isothiazole ring through a cyclization reaction with sulfur and nitrogen-containing reagents.

    Fluorination and methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

    Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation could produce a quinoline N-oxide.

Scientific Research Applications

7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.

    Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying the mechanisms of microbial resistance and viral replication.

    Medicine: Its potential anticancer activity is of interest for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of key enzymes involved in microbial or viral replication, or it may bind to receptors that regulate cell growth and proliferation. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: This compound shares the quinoline core and fluorine atom but differs in the presence of a carboxylic acid group instead of the isothiazole ring.

    1-Cyclopropyl-6-fluoro-8-methoxy-7-(1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound has a similar structure but includes a pyrrolo[3,4-b]pyridine ring.

Uniqueness

The uniqueness of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione lies in its combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

922718-28-3

Molecular Formula

C14H10BrFN2O3S

Molecular Weight

385.21 g/mol

IUPAC Name

7-bromo-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione

InChI

InChI=1S/C14H10BrFN2O3S/c1-21-12-9(15)7(16)4-6-10(12)18(5-2-3-5)14-8(11(6)19)13(20)17-22-14/h4-5H,2-3H2,1H3,(H,17,20)

InChI Key

CTCAMORNRUNPNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1Br)F)C(=O)C3=C(N2C4CC4)SNC3=O

Origin of Product

United States

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